molecular formula C11H12N2O B15332552 2-(2-methoxyphenyl)-5-methyl-1H-imidazole

2-(2-methoxyphenyl)-5-methyl-1H-imidazole

Cat. No.: B15332552
M. Wt: 188.23 g/mol
InChI Key: USYFMPHZUNJIJO-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-methyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-5-methyl-1H-imidazole typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyphenyl)-5-methyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)-5-methyl-1H-imidazole stands out due to its unique combination of a methoxyphenyl group and a methyl group on the imidazole ring

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C11H12N2O/c1-8-7-12-11(13-8)9-5-3-4-6-10(9)14-2/h3-7H,1-2H3,(H,12,13)

InChI Key

USYFMPHZUNJIJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC=CC=C2OC

Origin of Product

United States

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